

ONO-0300302: A Technical Guide to a Potent and Selective LPA1 Chemical Probe

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Compound of Interest

Compound Name: ONO-0300302

Cat. No.: B10819879

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ONO-0300302**, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). **ONO-0300302** serves as a valuable chemical probe for studying the physiological and pathological roles of LPA1, a G protein-coupled receptor implicated in a range of cellular processes and diseases, including fibrosis and benign prostatic hyperplasia.^{[1][2][3]} This document details the compound's pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Properties

ONO-0300302 is distinguished by its high affinity and selectivity for the human LPA1 receptor. A key feature of this antagonist is its "slow tight binding" characteristic, which contributes to its prolonged duration of action in vivo.^{[4][5][6]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **ONO-0300302**, facilitating comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of **ONO-0300302**

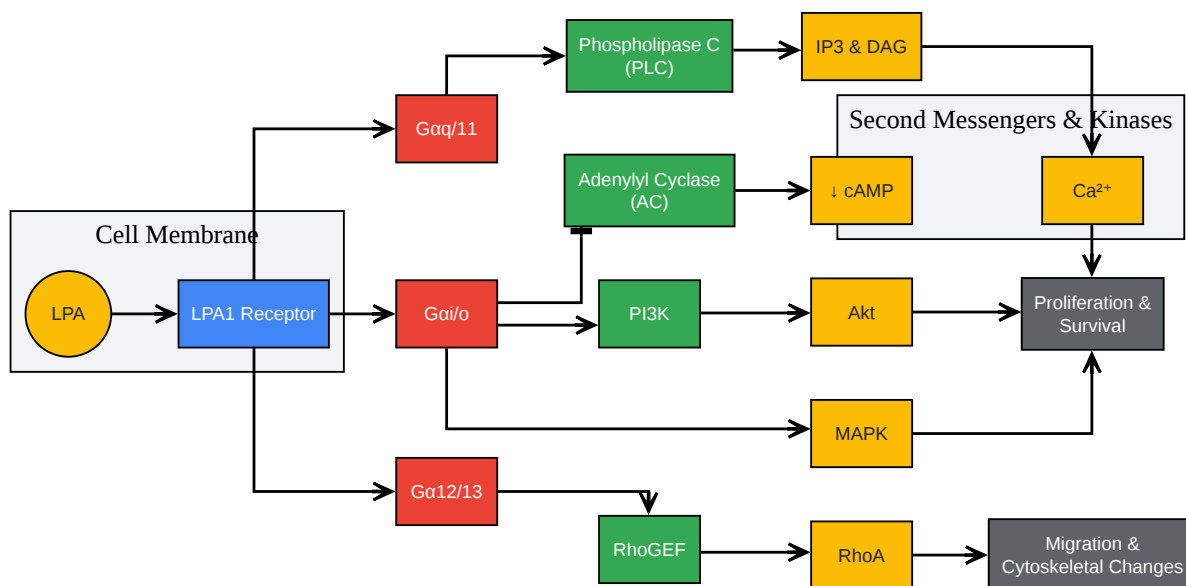
Target	Assay Type	Parameter	Value	Species	Reference
LPA1	Calcium Mobilization	IC50	0.086 μ M	Human	[1]
LPA2	Calcium Mobilization	IC50	11.5 μ M	Human	[1]
LPA3	Calcium Mobilization	IC50	2.8 μ M	Human	[1]
LPA1	Radioligand Binding ([³ H]-ONO-0300302)	Kd	0.34 nM	Human	[6]

Table 2: Pharmacokinetic Profile of **ONO-0300302** in Rats

Route of Administration	Dose	Cmax	t1/2	Cl	Reference
Oral (p.o.)	3 mg/kg	233 ng/mL	6.3 hours	-	[1]
Intravenous (i.v.)	1 mg/kg	-	7 hours	20.5 mL/min/kg	[1]

LPA1 Signaling Pathways

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a complex network of intracellular signaling cascades through coupling to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[7][8][9] These pathways regulate a diverse array of cellular functions, including proliferation, migration, and cytoskeletal changes.[7][9]



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Caption: LPA1 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ONO-0300243 are provided below.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay is a primary functional screen to determine the inhibitory potency of compounds against the LPA1 receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

- Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are used.

- Cells are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.
- For the assay, cells are seeded into 96-well, black, clear-bottom plates at a density of 40,000-60,000 cells per well and incubated overnight.

2. Dye Loading:

- The culture medium is removed, and cells are washed with a Krebs buffer or Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
- A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM at 2-5 µM) and probenecid (2.5 mM) to prevent dye extrusion is added to each well.
- The plate is incubated at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

3. Compound Treatment and Signal Detection:

- After incubation, the dye loading buffer is removed, and cells are washed again with the assay buffer.
- 100 µL of assay buffer is added to each well.
- The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
- A baseline fluorescence reading is taken.
- **ONO-0300302** or other test compounds at various concentrations are added to the wells and pre-incubated for 10-30 minutes.
- An EC₈₀ concentration of the agonist, LPA (typically around 100 nM), is then added to stimulate the cells.
- Fluorescence intensity is measured continuously for 60-120 seconds to capture the peak calcium response.

4. Data Analysis:

- The change in fluorescence (Δ RFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- The response in each well is normalized as a percentage of the control response (agonist alone).
- The IC_{50} value for **ONO-0300302** is determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay directly measures the binding affinity of **ONO-0300302** to the LPA1 receptor.

1. Membrane Preparation:

- Membranes are prepared from CHO cells overexpressing the human LPA1 receptor.
- Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.
- The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined.

2. Binding Reaction:

- The assay is performed in a 96-well plate format.
- To each well, the following are added in order:
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM $MgCl_2$, 0.1% BSA).
 - A fixed concentration of radiolabeled [3H]-**ONO-0300302** (e.g., 1 nM).
 - Increasing concentrations of unlabeled **ONO-0300302** (for competition binding to determine K_i) or a single high concentration of a non-radiolabeled LPA1 antagonist (to determine non-specific binding).
 - LPA1-expressing cell membranes (typically 10-20 μ g of protein per well).

- The plate is incubated at 37°C for 2 hours to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

- The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters, representing the bound radioligand, is counted using a scintillation counter.

5. Data Analysis:

- For saturation binding, the specific binding is plotted against the concentration of the radioligand, and the K_d and B_{max} values are determined by non-linear regression analysis.
- For competition binding, the percentage of specific binding is plotted against the concentration of the unlabeled competitor, and the IC_{50} value is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

In Vivo Intraurethral Pressure (IUP) Measurement in Rats

This in vivo model is used to assess the functional efficacy of **ONO-0300302** in a relevant physiological context.

1. Animal Preparation:

- Male Sprague-Dawley rats are anesthetized (e.g., with urethane).
- A catheter is inserted into the bladder through the urethra for pressure measurement.

- For drug administration, a catheter may be placed in a blood vessel (for intravenous administration) or the compound can be administered orally via gavage.

2. IUP Measurement:

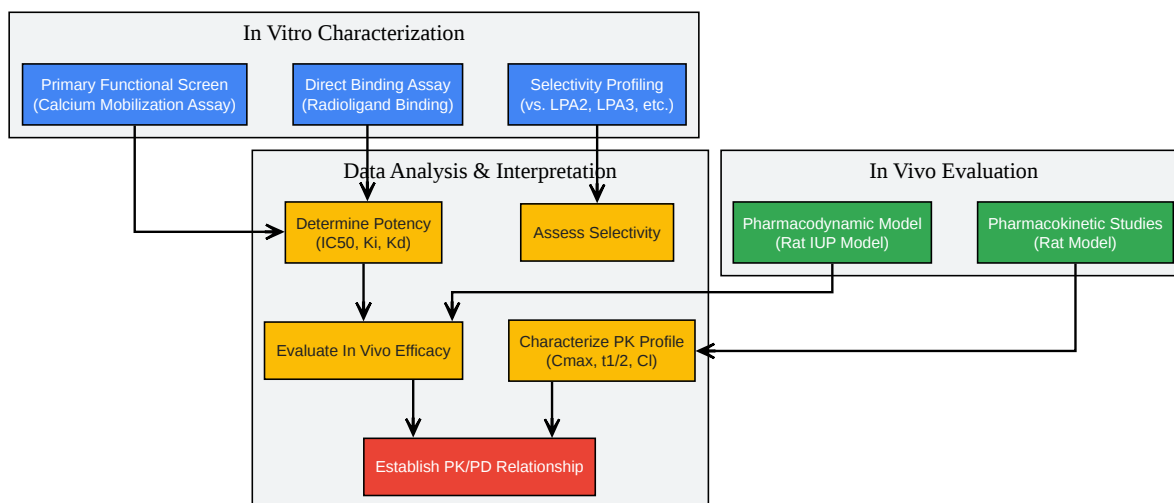
- A pressure transducer is connected to the urethral catheter to continuously record the intraurethral pressure.
- A baseline IUP is established.
- **ONO-0300302** is administered at the desired dose and route.
- After a predetermined time for drug absorption and distribution, LPA is administered intravenously to induce an increase in IUP.
- The IUP is monitored and recorded for a specified period after LPA administration.

3. Data Analysis:

- The peak increase in IUP following LPA administration is measured.
- The percentage inhibition of the LPA-induced IUP increase by **ONO-0300302** is calculated by comparing the response in treated animals to that in vehicle-treated control animals.
- Dose-response curves can be generated to determine the in vivo potency (e.g., ID₅₀) of the compound.

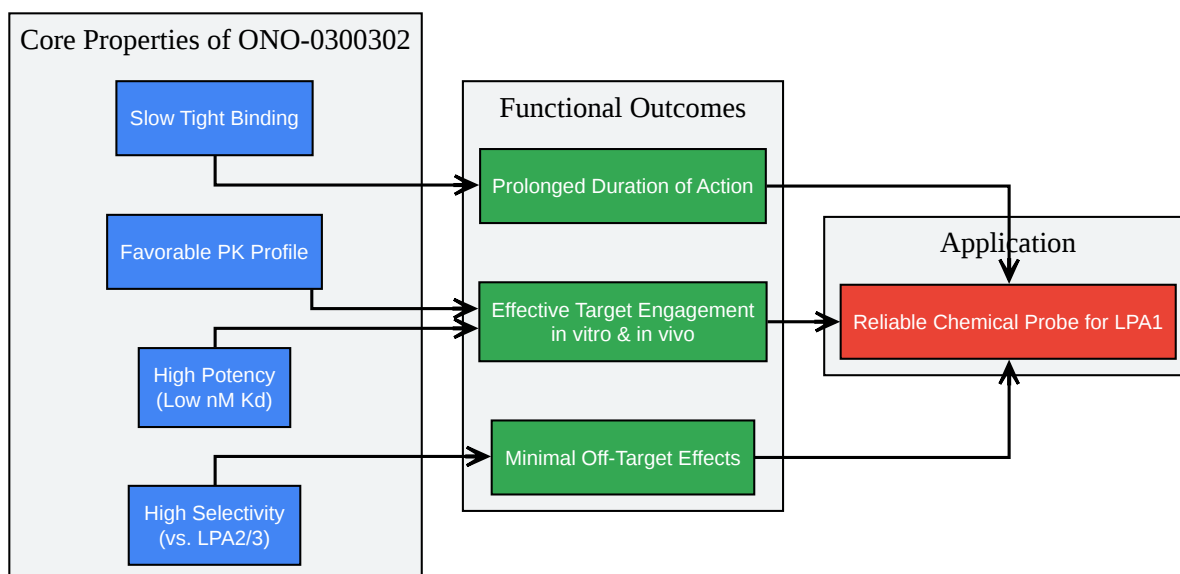
Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing an LPA1 antagonist like **ONO-0300302** and the logical relationship of its key properties.



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Caption: Experimental Workflow for LPA1 Antagonist Characterization.



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